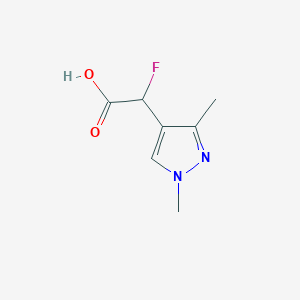
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is an organic compound characterized by the presence of a pyrazole ring substituted with two methyl groups and a fluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 1,3-dimethyl-1H-pyrazole.
Introduction of the Fluoroacetic Acid Moiety: The 1,3-dimethyl-1H-pyrazole can then be reacted with a fluoroacetic acid derivative. One common method involves the use of ethyl fluoroacetate in the presence of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the fluoroacetic acid moiety to an alcohol.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: The compound can be used to study metabolic pathways involving fluoroacetate derivatives.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid depends on its interaction with biological targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect metabolic pathways, particularly those involving the citric acid cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid: Lacks the fluoro group, resulting in different reactivity and biological activity.
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-chloroacetic acid: Similar structure but with a chloro group instead of a fluoro group, leading to different chemical properties and reactivity.
Uniqueness
2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-fluoroacetic acid is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and in materials science for the development of advanced materials.
Propriétés
Formule moléculaire |
C7H9FN2O2 |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
2-(1,3-dimethylpyrazol-4-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-4-5(3-10(2)9-4)6(8)7(11)12/h3,6H,1-2H3,(H,11,12) |
Clé InChI |
HGBPFGIHWGRERR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
![Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate](/img/structure/B13085094.png)

![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclobutanecarbonitrile](/img/structure/B13085103.png)
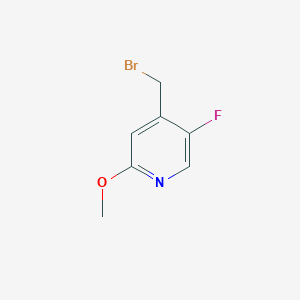
![2,9-Dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium iodide](/img/structure/B13085116.png)
![5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13085120.png)
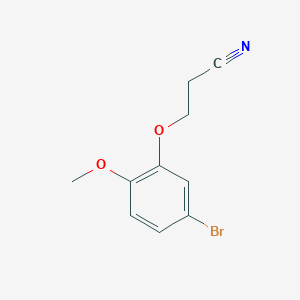
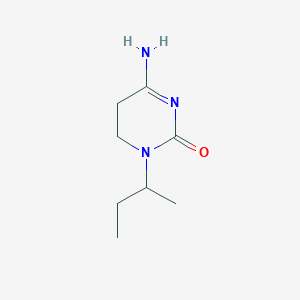

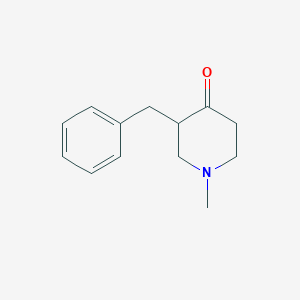

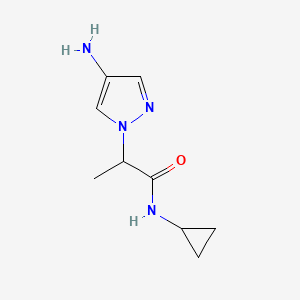
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
